molecular formula C6H13NO B1395352 (3-Methyloxolan-3-yl)methanamine CAS No. 864814-30-2

(3-Methyloxolan-3-yl)methanamine

Cat. No.: B1395352
CAS No.: 864814-30-2
M. Wt: 115.17 g/mol
InChI Key: BIHDPCZORCLZAJ-UHFFFAOYSA-N
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Description

(3-Methyloxolan-3-yl)methanamine, also known as (tetrahydro-3-methylfuran-3-yl)methanamine, is a chemical compound with the molecular formula C₆H₁₃NO. This compound is characterized by a furan ring structure that is hydrogenated and substituted with a methyl group and an aminomethyl group. It is used in various scientific research applications due to its unique structural properties and versatile reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyloxolan-3-yl)methanamine typically involves the hydrogenation of a furan derivative followed by the introduction of an aminomethyl group. One common method includes the reduction of 3-methylfuran to 3-methyltetrahydrofuran, followed by a nucleophilic substitution reaction to introduce the aminomethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into more reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced or modified using various nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products:

Scientific Research Applications

(3-Methyloxolan-3-yl)methanamine is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of (3-Methyloxolan-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways and cellular processes. The furan ring structure contributes to the compound’s stability and reactivity, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

    (2-Methyloxolan-3-yl)methanamine: Similar structure but with the methyl group at a different position.

    (3-Aminomethyl-3-methyl-oxolane): Another name for (3-Methyloxolan-3-yl)methanamine.

Uniqueness: this compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in applications requiring precise molecular interactions and transformations .

Properties

IUPAC Name

(3-methyloxolan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(4-7)2-3-8-5-6/h2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHDPCZORCLZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864814-30-2
Record name (3-methyloxolan-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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